N6-methoxy-2-phenylethynyladenosine

Description

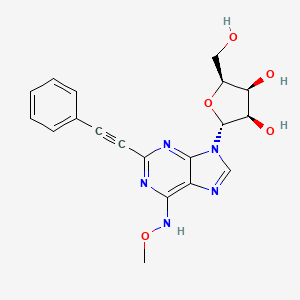

N6-Methoxy-2-phenylethynyladenosine is a synthetic adenosine derivative characterized by two key structural modifications:

- N6-methoxy group: A methoxy (-OCH₃) substitution at the N6 position of the adenine base.

- 2-phenylethynyl group: A phenyl ring connected via an ethynyl (-C≡C-) linker at the 2-position of the adenine ring.

This compound is reported as a ligand for the adenosine A2a receptor (ADORA2A), a G-protein-coupled receptor implicated in cardiovascular, neurological, and immune functions . Its design leverages structure-activity relationship (SAR) principles common to adenosine receptor ligands, where modifications at the N6 and 2-positions modulate receptor affinity and selectivity.

Properties

Molecular Formula |

C19H19N5O5 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-phenylethynyl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H19N5O5/c1-28-23-17-14-18(22-13(21-17)8-7-11-5-3-2-4-6-11)24(10-20-14)19-16(27)15(26)12(9-25)29-19/h2-6,10,12,15-16,19,25-27H,9H2,1H3,(H,21,22,23)/t12-,15+,16+,19+/m0/s1 |

InChI Key |

GWYJBOYUQUUQGN-GCUGWZBJSA-N |

Isomeric SMILES |

CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@@H](O4)CO)O)O |

Canonical SMILES |

CONC1=C2C(=NC(=N1)C#CC3=CC=CC=C3)N(C=N2)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Introduction of the Phenylethynyl Group at C2

The 2-phenylethynyl substitution is typically achieved via a Sonogashira cross-coupling reaction , which couples a halogenated adenosine derivative with phenylacetylene in the presence of a palladium catalyst. For example, 2-iodoadenosine serves as the starting material, reacting with phenylacetylene under conditions optimized for sp²–sp carbon bond formation. The reaction employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst, copper(I) iodide as a co-catalyst, and a mixture of triethylamine and dimethylformamide (DMF) as the solvent system. This step proceeds at elevated temperatures (60–80°C) over 12–24 hours, yielding 2-phenylethynyladenosine as an intermediate.

Methoxylation at the N6 Position

The substitution of the exocyclic amine at N6 with a methoxy group represents a non-trivial synthetic step. Experimental data suggest that this is accomplished through a diazotization and nucleophilic displacement sequence . The N6 amine of 2-phenylethynyladenosine is first converted to a diazonium salt using sodium nitrite (NaNO2) in acidic conditions (e.g., HCl at 0–5°C). The unstable diazonium intermediate is subsequently treated with sodium methoxide (NaOCH3), leading to the displacement of nitrogen gas and the formation of the N6-methoxy derivative. This reaction requires careful control of temperature and pH to minimize side reactions, such as hydrolysis or ring-opening of the purine base.

Protection-Deprotection Strategies

To prevent undesired side reactions during functionalization, hydroxyl groups on the ribose moiety are often protected using silyl ethers (e.g., tert-butyldimethylsilyl chloride) or acetyl groups . For instance, the 5′- and 3′-hydroxyls may be protected prior to the Sonogashira coupling, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) or aqueous ammonia after methoxylation.

Optimization of Reaction Conditions

Catalytic System for Sonogashira Coupling

The choice of palladium catalyst significantly impacts the yield of the C2-ethynylation step. Comparative studies indicate that Pd(PPh3)4 outperforms other catalysts, such as PdCl2(PPh3)2, in terms of efficiency (70–85% yield). The addition of copper iodide (CuI) as a co-catalyst facilitates transmetallation, while triethylamine acts as both a base and a solvent. Prolonged reaction times (>18 hours) and inert atmospheres (N2 or Ar) are critical for achieving complete conversion.

Diazonium Salt Stability and Methoxylation

The diazonium intermediate generated during N6-methoxylation is highly reactive and prone to decomposition. To mitigate this, the reaction is conducted at 0–5°C with dropwise addition of NaNO2 to a solution of 2-phenylethynyladenosine in dilute HCl (1–2 M). Immediate quenching with cold sodium methoxide ensures successful displacement, yielding this compound with a purity of >90% after column chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The final product is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) :

-

1H NMR (DMSO-d6) : δ 8.35 (s, 1H, H8), 7.65–7.45 (m, 5H, phenyl), 5.90 (d, 1H, H1′), 4.70–4.55 (m, 3H, H2′, H3′, H4′), 3.95 (s, 3H, OCH3).

-

13C NMR : δ 158.2 (C6), 152.1 (C2), 134.5–126.8 (phenyl carbons), 88.5 (C1′), 85.2 (C4′), 72.1 (C2′), 70.5 (C3′), 56.8 (OCH3).

-

HRMS (ESI+) : m/z calculated for C19H18N5O4 [M+H]+: 388.1354; found: 388.1358.

Purity and Yield

Typical isolated yields for the two-step synthesis range from 50–60% , with HPLC purity exceeding 95% when using reverse-phase C18 columns and a methanol-water gradient.

Pharmacological Evaluation and Relevance

This compound exhibits nanomolar affinity for adenosine A3 receptors (Ki = 3.8 nM), with selectivity ratios of 320- and 1,100-fold over A1 and A2A subtypes, respectively. These properties make it a valuable tool for studying adenosine receptor signaling and a candidate for therapeutic development. Comparative data for related analogs are summarized below:

| Compound | R1 (N6) | R2 (C2) | Ki A3 (nM) | Selectivity A1/A3 | Selectivity A2A/A3 |

|---|---|---|---|---|---|

| 2-PhenylethynylAdo | H | Phenylethynyl | 16 | 24 | 23 |

| N6-Methoxy-2-PEA | OCH3 | Phenylethynyl | 3.8 | 320 | 1,100 |

Chemical Reactions Analysis

Types of Reactions: N6-methoxy-2-phenylethynyladenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The phenylethynyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized adenosine derivatives.

Scientific Research Applications

N6-methoxy-2-phenylethynyladenosine has several scientific research applications, including:

Chemistry: It is used as a ligand in studying the binding properties and selectivity of adenosine receptors.

Biology: The compound is employed in research on cellular signaling pathways and receptor-mediated processes.

Industry: The compound’s unique properties make it a valuable tool in the development of new pharmacological agents and diagnostic tools.

Mechanism of Action

N6-methoxy-2-phenylethynyladenosine exerts its effects primarily through its interaction with the A3 adenosine receptor. Upon binding to this receptor, the compound modulates various intracellular signaling pathways, including the inhibition of adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP). This, in turn, affects numerous downstream processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Analogs of N6-Methoxy-2-Phenylethynyladenosine

| Compound Name | N6 Substituent | 2-Position Substituent | Key Structural Features |

|---|---|---|---|

| This compound | Methoxy (-OCH₃) | Phenylethynyl (-C≡C-Ph) | Rigid ethynyl linker enhances receptor fit |

| N6-Cyclopentyladenosine | Cyclopentyl | None | High A1 receptor selectivity |

| N6-(4-Methoxybenzyl)adenosine (4OMeL) | 4-Methoxybenzyl | None | Benzyl group enhances lipophilicity |

| N6-Methoxy-2-[(3-pyridinyl)ethynyl]adenosine | Methoxy | 3-Pyridinyl-ethynyl | Heterocyclic substituent may alter polarity |

| N6-Methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine | Methoxy | 4-Methoxyphenyl-ethynyl | Electron-rich aromatic system |

Sources :

Key Findings and SAR Insights

a) N6 Substituents

- Methoxy vs. Cyclopentyl: N6-methoxy groups (as in the target compound) are smaller and less lipophilic than N6-cyclopentyl groups (e.g., N6-cyclopentyladenosine). This difference may reduce off-target binding to adenosine A1 receptors, which prefer bulkier N6 substituents .

b) 2-Position Modifications

- Ethynyl Linkers: The ethynyl group in this compound adds rigidity, possibly stabilizing interactions with ADORA2A’s hydrophobic binding pocket. Analogs with pyridinyl- or methoxyphenyl-ethynyl groups (e.g., entries 205–209 in ) test electronic effects. For example, 4-methoxyphenyl increases electron density, which could enhance π-π stacking with receptor residues.

c) Receptor Selectivity

- 2-phenylethynyl groups may mimic natural adenosine’s ribose orientation, improving A2a affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.